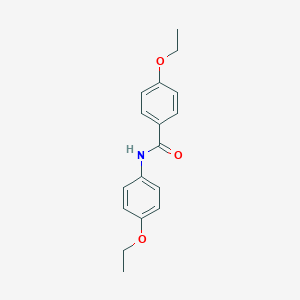

4-ethoxy-N-(4-ethoxyphenyl)benzamide

Description

4-Ethoxy-N-(4-ethoxyphenyl)benzamide is a benzamide derivative featuring ethoxy substituents at the para positions of both the benzoyl group and the aniline ring. Its molecular formula is C₁₇H₁₉NO₃, with a molecular weight of 285.34 g/mol. The compound is of interest in materials science due to its fluorescence properties and structural adaptability . Its synthesis typically involves nucleophilic substitution or coupling reactions, as evidenced by methods using ethoxy-substituted aryl halides and benzamide precursors .

Properties

Molecular Formula |

C17H19NO3 |

|---|---|

Molecular Weight |

285.34 g/mol |

IUPAC Name |

4-ethoxy-N-(4-ethoxyphenyl)benzamide |

InChI |

InChI=1S/C17H19NO3/c1-3-20-15-9-5-13(6-10-15)17(19)18-14-7-11-16(12-8-14)21-4-2/h5-12H,3-4H2,1-2H3,(H,18,19) |

InChI Key |

BLZNVRXREZWXOR-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

4-tert-Butyl-N-(4-ethoxyphenyl)benzamide

- Key Difference : Replacement of the benzamide para-ethoxy group with a tert-butyl moiety.

- Impact: The bulky tert-butyl group introduces steric hindrance, reducing solubility in polar solvents compared to the ethoxy analogue.

2-Ethoxy-N-(4-methylbenzyl)benzamide

- Key Difference : Ethoxy at the ortho position of the benzamide and a 4-methylbenzyl group on the aniline.

- Impact : Ortho substitution disrupts resonance stabilization, lowering thermal stability. The methylbenzyl group may enhance binding to hydrophobic pockets in enzymes or receptors .

4-Ethyl-N-phenylbenzamide

- Key Difference : Ethyl group (electron-donating alkyl) instead of ethoxy (electron-donating alkoxy) on the benzamide.

- Impact : The ethyl group lacks the lone-pair electrons of the ethoxy oxygen, reducing hydrogen-bonding capacity and altering electronic distribution. This results in weaker interactions with polar targets .

4-Amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide (AS-4370)

- Key Features: Additional chloro, amino, and morpholine groups.

- Impact : The chloro and fluoro groups enhance electron-withdrawing effects, stabilizing charge interactions in gastrokinetic targets. The morpholine ring improves water solubility and bioavailability. AS-4370 exhibits 10-fold higher activity than simpler benzamides in gastric emptying assays .

N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide (HPAPB)

- Key Features : Hydroxamic acid and p-tolyl groups.

- Impact: The hydroxamic acid moiety chelates zinc in histone deacetylase (HDAC), conferring potent antitumor activity. HPAPB shows comparable efficacy to SAHA (vorinostat) but with lower toxicity (LD₅₀ = 1.29 g/kg vs. 0.77 g/kg) .

Halogenated Derivatives

4-Ethoxy-N-(3-fluorophenyl)benzamide

- Key Feature : Fluoro substituent on the aniline ring.

- Impact : Fluorine’s electronegativity enhances binding via halogen bonds. This derivative is used in agrochemicals and APIs due to its stability and reactivity .

4-Ethoxy-N-(2-iodophenyl)benzamide

Structural Data and Crystallography

4-Ethoxy-N-(4-ethoxyphenyl)-N-(4-nitrophenyl)aniline

- Key Insight : Crystal structures reveal dihedral angles of 69.31° and 75.90° between ethoxyphenyl and nitrophenyl rings. Weak C–H⋯O hydrogen bonds stabilize the 3D lattice, critical for fluorescence in optoelectronic materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.